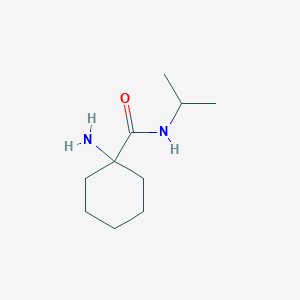

1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-N-propan-2-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)12-9(13)10(11)6-4-3-5-7-10/h8H,3-7,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDFIVBRLWMPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1(CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections: the amide bond and the C-C/C-N bonds at the quaternary C1 position of the cyclohexane (B81311) ring. This leads to key precursors such as 1-aminocyclohexane-1-carboxylic acid and isopropylamine (B41738), or earlier precursors like cyclohexanone (B45756).

Approaches to Cyclohexane-1,1-dicarbonyl Derivatives

The central structural motif of the target compound is the 1-aminocyclohexane-1-carboxylic acid moiety. The synthesis of this key intermediate can be approached through well-established methods for the preparation of α-amino acids, starting from cyclohexanone. Two classical and highly effective methods are the Strecker and the Bucherer-Bergs syntheses.

Strecker Synthesis: This method involves a three-component reaction between a ketone (cyclohexanone), ammonia, and hydrogen cyanide. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired α-amino acid. fishersci.co.ukrsc.org

Reaction Scheme: Strecker Synthesis

Bucherer-Bergs Reaction: This synthesis also utilizes a ketone as the starting material. Cyclohexanone is treated with ammonium (B1175870) carbonate and a cyanide source, such as potassium or sodium cyanide, to produce a hydantoin (B18101) derivative. peptide.comnih.gov This hydantoin can then be hydrolyzed under acidic or basic conditions to afford the 1-aminocyclohexane-1-carboxylic acid. wikipedia.org

Reaction Scheme: Bucherer-Bergs Reaction

Both the Strecker and Bucherer-Bergs syntheses provide reliable routes to the key 1-aminocyclohexane-1-carboxylic acid precursor, setting the stage for the subsequent amidation step.

Introduction of the Isopropylamine Moiety

The final key fragment to be incorporated is the N-(propan-2-yl) or isopropylamine group. This is typically introduced in the final step of the synthesis through the formation of an amide bond with the carboxylic acid group of the 1-aminocyclohexane-1-carboxylic acid precursor. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by isopropylamine.

Direct Synthesis Routes of 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide

The direct synthesis of the target molecule hinges on the efficient formation of the amide bond between 1-aminocyclohexane-1-carboxylic acid and isopropylamine. This can be achieved through various amidation protocols.

Amidation Reactions and Conditions

The direct coupling of a carboxylic acid and an amine to form an amide bond is a fundamental transformation in organic synthesis. Given the presence of a free amino group in the 1-aminocyclohexane-1-carboxylic acid, protection of this group (e.g., as a Boc or Cbz derivative) is often a prerequisite to prevent self-polymerization or other side reactions during the activation of the carboxylic acid.

Once the amino group is protected, the carboxylic acid can be activated using a variety of coupling reagents. These reagents facilitate the reaction with isopropylamine, which can be sterically demanding. Common classes of coupling reagents include carbodiimides and phosphonium (B103445) or uronium/aminium salts. fishersci.co.ukyoutube.com

| Coupling Reagent Class | Examples | Typical Conditions |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with additives like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to suppress side reactions and racemization. Solvents typically include DCM, DMF, or THF. |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Highly efficient reagents, often used with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) in polar aprotic solvents. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Known for rapid reaction times and high yields, typically employed with a base such as DIEA in solvents like DMF. |

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. This is commonly achieved by treating the N-protected amino acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with isopropylamine, usually in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme: Acyl Chloride Route

Following the amidation, the protecting group on the amino function is removed to yield the final product.

Alternative Synthetic Pathways

An alternative approach involves modifying the order of bond formation. For instance, one could envision a pathway where the N-isopropylamide functionality is installed prior to the introduction of the amino group at the C1 position. However, this route is generally less common and may present challenges in the subsequent amination step.

Stereoselective Synthesis and Enantiomeric Control

The C1 carbon of this compound is a prochiral center. While the target molecule itself is not chiral, substitution on the cyclohexane ring could introduce chirality. Furthermore, the synthesis of enantiomerically pure analogs is often a goal in medicinal chemistry. As such, the development of stereoselective synthetic methods is of significant interest.

Since the classical Strecker and Bucherer-Bergs syntheses typically yield racemic products, achieving enantiomeric control requires either the resolution of a racemic intermediate or the use of an asymmetric synthetic methodology.

Chiral Resolution: A common strategy to obtain enantiomerically pure α-amino acids is the resolution of the racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent. For the resolution of racemic 1-aminocyclohexane-1-carboxylic acid, a chiral base (e.g., brucine, strychnine, or a chiral amine) or a chiral acid (e.g., tartaric acid or camphorsulfonic acid) can be employed. The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the chiral resolving agent is removed to afford the individual enantiomers of the amino acid.

Asymmetric Synthesis: The development of asymmetric versions of the Strecker reaction has been an area of active research. These methods often employ a chiral amine or a chiral catalyst to induce stereoselectivity in the addition of cyanide to the imine intermediate. While specific applications to cyclohexanone for the synthesis of the direct precursor of the title compound are not extensively documented in readily available literature, the principles of asymmetric catalysis could be applied to develop a stereoselective route.

Strategies for Chiral Induction at the C1 Position of the Cyclohexane Ring

The creation of the chiral quaternary carbon center at the C1 position of the cyclohexane ring is a significant synthetic challenge. nih.gov Asymmetric synthesis methodologies are employed to control the stereochemical outcome of this center, providing access to enantiomerically pure or enriched forms of the target compound and its derivatives.

Organocatalytic domino or cascade reactions have emerged as a powerful tool for constructing complex molecular frameworks from simple precursors. nih.gov For the synthesis of highly functionalized cyclohexanes, a one-pot sequential organocatalysis approach can be utilized. nih.gov This strategy involves an initial enantioselective Michael addition promoted by a chiral organocatalyst, followed by a subsequent domino reaction sequence catalyzed by an achiral base. nih.gov For instance, a chiral amino-squaramide catalyst derived from quinine (B1679958) can be used at low loading (e.g., 1 mol%) to facilitate the Michael addition, achieving excellent stereoselectivities (>30:1 dr and 96–99% ee). nih.gov This method allows for the construction of cyclohexane derivatives bearing multiple contiguous stereogenic centers. nih.gov

Another effective strategy involves the use of chiral lithium amides in domino reactions. researchgate.net A highly diastereoselective lithium amide 1,4-conjugate addition to a dienoic ester, followed by a cyclization of the resulting enolate, can generate chiral cyclohexane derivatives with high stereochemical control. researchgate.net Chiral lithium (α-methylbenzyl)benzylamide, for example, can initiate an asymmetric conjugate addition-cyclization cascade to produce cyclohexane derivatives with three adjacent stereocenters. researchgate.net

Table 1: Asymmetric Strategies for Cyclohexane Ring Synthesis

| Method | Catalyst/Reagent | Key Transformation | Stereoselectivity |

|---|---|---|---|

| Organocatalysis | Chiral amino-squaramide | Michael-Michael-1,2-addition | >30:1 dr, 96-99% ee nih.gov |

Chiral Resolution Techniques

When asymmetric synthesis is not employed, this compound is produced as a racemic mixture, which is an equal mixture of both enantiomers. cutm.ac.inopenstax.org The separation of these enantiomers, a process known as resolution, is crucial as different enantiomers can exhibit distinct biological activities. researchgate.net

The most common method for resolving racemic mixtures of compounds containing amino and carboxylic acid functionalities (or their derivatives like amides) is through the formation of diastereomeric salts. openstax.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid. libretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility. cutm.ac.inopenstax.org This difference allows for their separation by methods like fractional crystallization. libretexts.org Once separated, the pure enantiomers of the amine can be recovered by treating the diastereomeric salts with a base. libretexts.org

Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. researchgate.netlibretexts.org The choice of the resolving agent depends on the ease of separation of the resulting diastereomeric salts. libretexts.org

Chromatographic methods offer an alternative to classical resolution. cutm.ac.in When a solution of a racemic mixture is passed through a column containing an optically active adsorbent (a chiral stationary phase), the two enantiomers can be separated. cutm.ac.in The separation occurs because the adsorbates formed by the combination of the enantiomers and the chiral adsorbent are diastereomeric in nature and thus have different stabilities and affinities, causing one to pass through the column faster than the other. cutm.ac.in

Table 2: Common Chiral Resolution Techniques

| Technique | Principle | Key Reagents/Materials |

|---|---|---|

| Diastereomeric Salt Formation | Reaction of a racemic base with a chiral acid to form separable diastereomers. openstax.orglibretexts.org | Chiral acids (e.g., tartaric acid, malic acid) researchgate.netlibretexts.org |

Derivatization and Functionalization Strategies

The functional groups of this compound—the primary amine, the amide linkage, and the cyclohexane core—provide multiple sites for chemical modification to generate a diverse library of analogs.

The primary amino group is a versatile handle for functionalization. researchgate.net It can serve as a precursor for secondary and tertiary amines and can be modified through various C-N bond-forming reactions. researchgate.net

One modern approach is the direct C–H amination of arenes using primary amines, facilitated by organic photoredox catalysis. nih.gov This method allows for the formation of aryl-amine bonds under mild conditions and is compatible with a variety of functional groups on both the arene and the amine. nih.gov

Inspired by enzymatic processes, quinone-mediated platforms have been developed for the construction of α-fully substituted primary amines from α-branched primary amine starting materials. chemrxiv.orgrsc.org This process involves the in-situ generation of a reactive ketimine intermediate which can then react with various carbon-centered nucleophiles. chemrxiv.orgsemanticscholar.org This strategy enables α-alkylation, α-arylation, and α-cyanation, creating a quaternary center at the α-position of the amine. semanticscholar.org

Table 3: Selected Reactions for Amino Group Functionalization

| Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|

| Direct Aryl C–H Amination | Acridinium photoredox catalyst | N-Aryl amine nih.gov |

| Quinone-Mediated α-Functionalization | Quinone co-factor, Carbon nucleophiles | α-Substituted primary amine chemrxiv.orgsemanticscholar.org |

The amide bond is generally stable, but it can undergo several important chemical transformations. libretexts.orglibretexts.org These reactions are fundamental in peptide and protein chemistry and can be applied to derivatives like this compound. libretexts.org

Hydrolysis: The amide linkage can be hydrolyzed to yield a carboxylic acid and an amine upon heating in an acidic or basic aqueous solution. libretexts.orglibretexts.org Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The amine product is protonated to form a non-nucleophilic ammonium salt, rendering the reaction irreversible. libretexts.orglibretexts.org In basic conditions, the carboxylic acid product is deprotonated to a carboxylate, which also makes the reaction irreversible. libretexts.org

Reduction: Amides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction involves the removal of the carbonyl oxygen atom and its replacement with two hydrogen atoms. libretexts.org

Table 4: Key Transformations of the Amide Linkage

| Transformation | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | 1-aminocyclohexane-1-carboxylic acid + propan-2-amine libretexts.orglibretexts.org |

| Basic Hydrolysis | OH⁻, Heat | 1-aminocyclohexane-1-carboxylate + propan-2-amine libretexts.orglibretexts.org |

Modifying the saturated carbocyclic core of the cyclohexane ring presents a greater challenge due to the lower reactivity of C-H bonds. However, advances in C(sp³)–H functionalization provide potential pathways for derivatization. While specific examples for this compound are not extensively documented in the provided search context, general methodologies for cyclohexane functionalization can be considered.

Iron-catalyzed radical addition reactions offer a route to form new C-C bonds on saturated rings. For example, an iron-photocatalyzed decarboxylative addition protocol can couple cyclohexanecarboxylic acid with aldimine derivatives, suggesting that radical-based methods could be adapted to functionalize the cyclohexane ring. acs.org Such late-stage functionalization is valuable for modifying complex, biologically active molecules. acs.org These approaches could potentially be used to introduce alkyl, aryl, or other functional groups onto the cyclohexane backbone, provided that selectivity can be controlled.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a comprehensive understanding of its atomic connectivity and stereochemistry.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the foundational information for the structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).

Cyclohexane (B81311) Protons: The ten protons on the cyclohexane ring would likely appear as a series of complex, overlapping multiplets in the upfield region (approximately 1.2-1.8 ppm). Due to the rapid chair-to-chair interconversion at room temperature, the axial and equatorial protons would be averaged, simplifying the spectrum.

Isopropyl Group Protons: The isopropyl group would exhibit two distinct signals. The six methyl protons (CH₃) would appear as a doublet due to coupling with the single methine proton. The methine proton (CH) would appear as a septet (or multiplet) due to coupling with the six methyl protons.

Amine and Amide Protons: The primary amine (-NH₂) and the secondary amide (-NH-) protons would each produce a signal. These signals can be broad and their chemical shifts are often concentration and solvent dependent. They can be confirmed by a D₂O exchange experiment, where these peaks would disappear.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule. The chemical shifts of these peaks are indicative of the carbon's hybridization and its bonding environment.

Cyclohexane Carbons: The carbons of the cyclohexane ring would resonate in the aliphatic region. The quaternary carbon (C1) bonded to the amino and carboxamide groups would be the most downfield of the ring carbons.

Isopropyl Group Carbons: The two equivalent methyl carbons would produce a single signal, while the methine carbon would appear at a different chemical shift.

Carbonyl Carbon: The carbonyl carbon (C=O) of the amide group would be the most downfield signal in the spectrum, typically appearing in the range of 170-180 ppm.

Predicted ¹H and ¹³C NMR Data:

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexane (10H) | 1.2 - 1.8 | m |

| -NH₂ (2H) | 1.5 - 2.5 | br s |

| -NH- (1H) | 6.5 - 7.5 | br s |

| -CH(CH₃)₂ (1H) | 3.9 - 4.2 | septet |

| -CH(CH₃)₂ (6H) | 1.0 - 1.2 | d |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cyclohexane (C2-C6) | 20 - 40 |

| C1 (quaternary) | 55 - 65 |

| -CH(CH₃)₂ | 40 - 45 |

| -CH(CH₃)₂ | 22 - 25 |

| C=O | 175 - 180 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei. youtube.comweebly.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.eduresearchgate.net For this compound, COSY would show correlations between the methine proton of the isopropyl group and the methyl protons. It would also reveal the complex coupling network within the cyclohexane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.eduyoutube.com It would be used to definitively assign the proton signals to their corresponding carbon atoms. For instance, the doublet at ~1.1 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at ~23 ppm in the ¹³C spectrum, confirming their assignment to the isopropyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.eduresearchgate.netnih.govlibretexts.orgresearchgate.net HMBC is vital for connecting different spin systems and identifying quaternary carbons. Key expected correlations would include:

The amide proton (-NH-) showing a correlation to the isopropyl methine carbon and the carbonyl carbon.

The isopropyl methine proton showing correlations to the carbonyl carbon and the isopropyl methyl carbons.

Protons on the cyclohexane ring (at C2 and C6) showing correlations to the quaternary carbon (C1).

Dynamic NMR for Conformational Exchange Phenomena

The cyclohexane ring is not static and undergoes a rapid "ring flip" between two chair conformations at room temperature. vu.nlnih.gov In a 1,1-disubstituted cyclohexane, one substituent must be axial and the other equatorial. libretexts.orglibretexts.orgmvpsvktcollege.ac.in Upon ring inversion, their positions switch.

Dynamic NMR involves acquiring NMR spectra at different temperatures. acs.orgnih.gov By lowering the temperature, the rate of the ring inversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single, averaged signals for the axial and equatorial protons on the cyclohexane ring would broaden and then resolve into two distinct sets of signals, allowing for the study of the thermodynamics and kinetics of the conformational exchange process.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or five decimal places. measurlabs.comfiveable.meresearchgate.netlibretexts.orgalgimed.com This high accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₀H₂₀N₂O), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data

| Ion Formula | Calculated Exact Mass |

| [C₁₀H₂₀N₂O + H]⁺ | 185.16484 |

| [C₁₀H₂₀N₂O + Na]⁺ | 207.14678 |

Fragmentation Pattern Analysis for Structural Insight

In the mass spectrometer, the molecular ion can fragment into smaller, charged species. The pattern of these fragments provides a "fingerprint" of the molecule's structure. For this compound, several characteristic fragmentation pathways could be expected. jove.comnih.govacs.orgwhitman.eduunl.ptmiamioh.edunih.govnih.govlibretexts.orgyoutube.com

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of an alkyl radical from the cyclohexane ring.

Amide Bond Cleavage: Cleavage of the amide bond is a characteristic fragmentation for amides. This could occur in two ways:

Cleavage of the C-N bond to form an acylium ion.

Cleavage of the C(O)-C(ring) bond.

Loss of Isopropyl Group: Fragmentation could involve the loss of the isopropyl group or a related fragment.

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 184 | [C₁₀H₂₀N₂O]⁺ (Molecular Ion) |

| 169 | [M - CH₃]⁺ |

| 141 | [M - C₃H₇]⁺ |

| 125 | [M - C₃H₇N]⁺ |

| 84 | [C₅H₈N]⁺ |

| 58 | [C₃H₈N]⁺ |

X-ray Crystallography

While the specific crystallographic data for this compound is not publicly documented, a hypothetical single crystal X-ray diffraction experiment would yield key parameters that define the crystal structure. These parameters are presented in the table below as a predictive illustration based on common values for similar organic molecules.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Description |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for molecules of this type. |

| Space Group | P2₁/c or P2₁2₁2₁ | These non-centrosymmetric space groups are frequently observed for chiral or racemic compounds that pack efficiently. |

| a (Å) | 8.0 - 12.0 | Unit cell dimension along the a-axis. |

| b (Å) | 9.0 - 15.0 | Unit cell dimension along the b-axis. |

| c (Å) | 10.0 - 20.0 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle of the unit cell. |

| β (°) | 90 - 105 | Angle of the unit cell; for monoclinic systems, this will not be 90°. |

| γ (°) | 90 | Angle of the unit cell. |

| Volume (ų) | 1000 - 2500 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell is typically 4 for these space groups. |

Note: This data is predictive and not based on experimental results.

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonds. The primary amine (-NH₂) and the secondary amide (N-H) groups are excellent hydrogen bond donors, while the amide carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. It is anticipated that these interactions would be the dominant force in the formation of the crystal lattice. researchgate.net

Strong N-H···O=C hydrogen bonds are expected to link molecules together, potentially forming chains or dimeric motifs, which are common in the crystal structures of secondary amides. conicet.gov.ar Additionally, the primary amine group could participate in further hydrogen bonding, creating a more complex three-dimensional network. The analysis of such networks is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

The cyclohexane ring in this compound is expected to adopt a stable chair conformation to minimize steric strain. The substituents on the ring—the amino group and the N-(propan-2-yl)carboxamide group—would likely occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions. Quantum mechanical calculations on similar structures, such as 1-amino-2-phenylcyclohexanecarboxylic acid, have shown that the conformational propensities are strongly influenced by the orientation of substituents on the cyclohexane ring. nih.gov The specific conformation of the N-(propan-2-yl)carboxamide side chain would be determined by a combination of intramolecular steric effects and the optimization of intermolecular hydrogen bonding within the crystal.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. researchgate.net For this compound, the spectra would be characterized by vibrations of the amide, amine, and alkyl groups.

The analysis of the IR and Raman spectra would focus on identifying the characteristic vibrational modes. The amide group, in particular, gives rise to several distinct bands that are sensitive to the molecular structure and hydrogen bonding.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3400 - 3200 | These bands are characteristic of primary amines. |

| Amide (N-H) | Stretching | ~3300 | The position is sensitive to hydrogen bonding; lower frequency indicates stronger bonding. ias.ac.in |

| Alkyl (C-H) | Stretching | 3000 - 2850 | Vibrations of the cyclohexane and isopropyl C-H bonds. |

| Amide I (C=O) | Stretching | 1680 - 1630 | This is one of the most intense and useful bands in the IR spectrum of amides. Its frequency is highly dependent on hydrogen bonding. acs.org |

| Amide II | N-H Bending & C-N Stretching | 1570 - 1515 | A coupled vibration that is also sensitive to hydrogen bonding. researchgate.net |

| Amine (N-H) | Scissoring | ~1600 | Bending vibration of the primary amine. |

Note: This data is predictive and based on typical values for these functional groups.

The extent and strength of hydrogen bonding in the solid state can be directly probed by vibrational spectroscopy. In the IR spectrum, the N-H stretching vibrations of both the amine and amide groups are expected to appear as broad bands at lower frequencies compared to their gas-phase values. This red-shift is a hallmark of hydrogen bond formation. ias.ac.in Similarly, the Amide I band (primarily C=O stretch) will shift to a lower wavenumber as the carbonyl oxygen participates in hydrogen bonding, which weakens the C=O double bond. acs.orgresearchgate.net The magnitude of these shifts can be correlated with the strength of the hydrogen bonds. Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and skeletal modes of the molecule. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are instrumental in elucidating the intrinsic electronic properties and geometric parameters of a molecule. These methods provide a detailed picture of electron distribution and energy, which are fundamental to understanding chemical reactivity and molecular recognition processes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Other properties that can be derived include the ionization potential, electron affinity, and global reactivity descriptors, which collectively characterize the molecule's reactivity profile.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Ionization Potential | 6.5 | eV |

Note: The data in this table is hypothetical and for illustrative purposes.

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound, with its flexible cyclohexane (B81311) ring and rotatable bonds, can exist in multiple conformations. Computational methods can be used to perform an energy minimization to find the most stable conformation (the global minimum) and to explore the entire conformational landscape. This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. The various low-energy conformers can then be ranked by their relative energies. Understanding the preferred shapes of the molecule is critical, as only specific conformations may be able to bind effectively to a biological target.

Table 2: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | C1-C2-N-C7 = 178 |

| 2 | 1.25 | C1-C2-N-C7 = -65 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes and interactions with the environment, such as a solvent.

MD simulations can be used to observe how the conformation of this compound changes over time in a solution, mimicking physiological conditions. These simulations can reveal the flexibility of different parts of the molecule and the transitions between different conformational states. The results can be analyzed to determine the probability of finding the molecule in a particular conformation, which can be important for its biological activity.

Table 3: Root Mean Square Deviation (RMSD) of Atomic Positions during a 100 ns MD Simulation

| Molecular Region | Average RMSD (Å) | Standard Deviation (Å) |

|---|---|---|

| Cyclohexane Ring | 0.8 | 0.2 |

| Carboxamide Group | 1.5 | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

The solvent environment can have a significant impact on the behavior of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can be used to calculate properties like the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent. This information is valuable for understanding the molecule's solubility and how it might interact with the aqueous environment of the body.

Table 4: Calculated Solvation Free Energy in Different Solvents

| Solvent | Solvation Free Energy (kcal/mol) |

|---|---|

| Water | -12.5 |

| DMSO | -10.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is frequently used to predict how a small molecule, such as this compound, might bind to a specific protein target. The process involves placing the molecule in various orientations and conformations within the binding site of the protein and calculating a "docking score" that estimates the binding affinity. A more negative score typically indicates a more favorable binding interaction. researchgate.net These studies can help to identify potential biological targets for the compound and provide a model of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 5: Hypothetical Docking Scores against Selected Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | Hydrogen bond with SER-530, Hydrophobic interactions |

| Cathepsin K | 5K0I | -7.5 | Hydrogen bond with GLY-66, Pi-cation interaction with HIS-162 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Binding Modes with Target Proteins (Mechanistic Focus)

To predict how this compound might interact with potential protein targets, computational docking simulations would be a primary tool. This process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The simulation software calculates the most likely binding poses, or "modes," based on factors like shape complementarity and energy minimization.

For a compound like this compound, with its cyclohexane ring, amino group, and propan-2-yl carboxamide side chain, different orientations within a binding pocket could be hypothesized. For instance, the cyclohexane ring could fit into a hydrophobic pocket, while the amino and carboxamide groups could form hydrogen bonds with polar residues in the protein. The specific binding mode would be highly dependent on the topology and chemical environment of the target protein's active site.

Table 1: Hypothetical Binding Mode Predictions

| Feature of Compound | Potential Interaction Type | Potential Interacting Protein Residue Type |

|---|---|---|

| Cyclohexane Ring | Hydrophobic Interaction | Alanine, Valine, Leucine, Isoleucine |

| Amino Group | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |

| Carboxamide Oxygen | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

This table is illustrative and based on general principles of molecular interactions, not on specific data for the compound .

Assessment of Ligand-Receptor Interactions at a Molecular Level

Following the prediction of binding modes, a more detailed assessment of the interactions between this compound and its putative receptor would be conducted. This involves a close examination of the intermolecular forces at play. Key interactions would include:

Hydrogen Bonds: The primary amine and the amide group are capable of both donating and accepting hydrogen bonds, which are critical for specificity and binding affinity.

Van der Waals Forces: These are non-specific attractive or repulsive forces that would be present between all atoms of the ligand and the protein.

Molecular dynamics simulations could further be employed to understand the stability of these interactions over time and to observe any conformational changes in the protein or the ligand upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a mechanistic QSAR study of this compound, a set of structurally similar compounds with known biological activities against a specific target would be required.

Descriptors for Pharmacophore Identification (Excluding Clinical Outcomes)

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. To identify the pharmacophore for a series of analogs of this compound, various molecular descriptors would be calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment).

Hydrophobic descriptors: Quantifying the hydrophobicity of the molecule (e.g., logP).

By analyzing these descriptors across a series of active and inactive compounds, a common pharmacophore model could be developed.

Table 2: Potential Pharmacophoric Features

| Feature | Description |

|---|---|

| Hydrogen Bond Donor | A site that can donate a hydrogen to an acceptor on the receptor. |

| Hydrogen Bond Acceptor | A site that can accept a hydrogen from a donor on the receptor. |

| Hydrophobic Center | A region of the molecule that is nonpolar and can interact with hydrophobic regions of the receptor. |

This table represents common pharmacophoric features and is not based on specific experimental data for the compound.

Correlation with Mechanistic Biological Activity Parameters

The final step in QSAR modeling would be to build a mathematical model that correlates the calculated descriptors with a specific mechanistic biological activity parameter, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against a particular enzyme or receptor. This is typically achieved using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.

A successful QSAR model would not only explain the structure-activity relationship of the known compounds but could also be used to predict the biological activity of new, untested analogs of this compound. This predictive power is invaluable in guiding the design and synthesis of more potent and selective molecules.

Table of Compounds Mentioned

| Compound Name |

|---|

Applications As a Chemical Building Block and in Advanced Chemical Sciences

Utilization in Combinatorial Chemistry and Library Synthesis

The structure of 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide is well-suited for applications in combinatorial chemistry, a field that relies on the rapid synthesis of large numbers of related compounds. These compound libraries are instrumental in the discovery of new molecules with desired properties, particularly in the context of drug discovery and materials science.

Scaffold for Diverse Compound Libraries

The cyclohexane (B81311) ring of this compound provides a rigid and three-dimensional framework, which is a desirable feature for a central scaffold in library synthesis. This rigidity helps to control the spatial orientation of the functional groups that are introduced, which is crucial for understanding structure-activity relationships (SAR). The presence of two distinct functional groups, the primary amine and the secondary amide, allows for the selective introduction of a wide variety of substituents at two different points of the molecule. This dual functionality enables the creation of diverse libraries of compounds with a common core structure but varying peripheral functionalities.

For instance, the primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a first point of diversity. Subsequently, the secondary amide can be modified, for example, through N-alkylation or by hydrolysis to the corresponding carboxylic acid followed by re-amidation with a different amine, to introduce a second point of diversity. This systematic variation allows for the exploration of a large chemical space around the central cyclohexane scaffold.

High-Throughput Synthesis Strategies

The reactivity of the functional groups in this compound is compatible with the principles of high-throughput synthesis. The reactions involving the primary amine and the amide can often be carried out in parallel formats, such as in multi-well plates, allowing for the simultaneous synthesis of hundreds or even thousands of compounds.

The use of solid-phase synthesis techniques can further enhance the efficiency of library generation. The cyclohexane scaffold can be attached to a solid support via a suitable linker, allowing for the use of excess reagents to drive reactions to completion and simplifying the purification process, as unreacted reagents and byproducts can be washed away. The final compounds are then cleaved from the solid support in a pure form. This approach is particularly advantageous for the generation of large and complex compound libraries based on the this compound scaffold.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The ability of this compound to participate in such interactions makes it a promising candidate for the construction of well-defined supramolecular architectures.

Self-Assembly Studies via Hydrogen Bonding and Other Non-Covalent Interactions

The specific nature of the self-assembled structures can be influenced by factors such as solvent polarity, temperature, and the presence of other molecules that can co-assemble with the primary building block. The study of these self-assembly processes provides fundamental insights into the principles of molecular recognition and the formation of complex molecular systems.

Design of Foldamers and Ordered Architectures

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking the folding patterns of natural biopolymers like proteins and nucleic acids. The conformational constraints imposed by cyclic building blocks are often exploited in the design of foldamers. The rigid cyclohexane ring of this compound can serve as a turn-inducing element, directing the folding of a longer oligomeric chain into specific conformations, such as helices or sheets. orientjchem.orgnih.gov

By incorporating this aminocyclohexane carboxamide unit into a peptide or other oligomeric backbone, it is possible to create novel foldamers with unique structural and functional properties. The ability to control the three-dimensional structure of these synthetic molecules is of great interest for applications in areas such as catalysis, molecular recognition, and the development of new biomaterials. The ordered architectures that can be formed from these foldamers can range from simple one-dimensional fibers to more complex three-dimensional networks, depending on the design of the monomeric units and the conditions used for self-assembly.

Precursor in Medicinal Chemistry Research (Mechanistic Focus)

In medicinal chemistry, the discovery of new drugs often begins with the identification of a "hit" compound, which is then optimized through a series of chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. The aminocyclohexane carboxamide scaffold is a recognized "privileged structure" in medicinal chemistry, meaning that it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov This makes this compound a valuable precursor for the synthesis of new drug candidates.

From a mechanistic standpoint, the utility of this compound as a precursor lies in the strategic placement of its functional groups on a conformationally restricted core. The primary amine and the secondary amide serve as handles for chemical derivatization, allowing medicinal chemists to systematically probe the structure-activity relationship of a series of related compounds.

For example, the primary amine can be modified to introduce substituents that can interact with specific residues in the binding pocket of a target protein. These interactions can be ionic, hydrogen bonding, or hydrophobic in nature, and their strength can be fine-tuned by varying the chemical nature of the substituent. Similarly, the secondary amide can be modified to alter the electronic properties of the molecule or to introduce additional points of interaction with the target.

Development of Ligands for Specific Molecular Targets

The aminocyclohexane carboxamide framework is a common motif in the development of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. While specific studies on this compound are not extensively documented in publicly available literature, the broader class of cyclohexane carboxamide derivatives has been explored for its potential to interact with specific molecular targets. For instance, related cyclohexane carboxamide derivatives have been investigated as antagonists for chemokine receptors and as modulators for other receptor systems. The primary amino group and the carboxamide linkage in this compound can participate in hydrogen bonding and ionic interactions, which are crucial for binding to the active sites of proteins.

Structure-Activity Relationship (SAR) Studies on Receptor Binding Affinities

Alterations to the substituents on the amide nitrogen, the cyclohexane ring, and the amino group can significantly impact binding affinity and selectivity. For example, the size and lipophilicity of the N-alkyl group can influence how the ligand fits into the binding pocket of a receptor. The stereochemistry of the cyclohexane ring is also a critical determinant of biological activity.

Table 1: Illustrative SAR Data for a Series of Fictional Cyclohexane Carboxamide Derivatives Targeting a Hypothetical Receptor X

| Compound | R Group (on Amide Nitrogen) | Binding Affinity (Ki, nM) |

| 1 | -CH₃ | 150 |

| 2 | -CH₂CH₃ | 125 |

| 3 | -CH(CH₃)₂ (isopropyl) | 80 |

| 4 | -C(CH₃)₃ (tert-butyl) | 200 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Exploration of Enzyme Inhibition Mechanisms

Cyclohexane carboxamide derivatives have been investigated as inhibitors for various enzymes, including soluble epoxide hydrolase and cyclooxygenases (COX). nih.govmdpi.com The mechanism of inhibition can vary depending on the enzyme and the specific structure of the inhibitor. Generally, these compounds can act as competitive, non-competitive, or uncompetitive inhibitors. The carboxamide moiety can mimic a peptide bond, making these compounds potential inhibitors of proteases. The amino group can interact with acidic residues in the enzyme's active site, while the cyclohexane ring can engage in hydrophobic interactions.

For instance, in the case of COX enzymes, carboxamide derivatives can bind to the active site and block the entry of the natural substrate, arachidonic acid. nih.gov The selectivity for COX-2 over COX-1 is a key objective in the design of anti-inflammatory drugs, and the substitution pattern on the cyclohexane ring and the nature of the amide substituent play a crucial role in achieving this selectivity. nih.gov

Application in Functional Materials Research

The unique chemical structure of this compound also lends itself to applications in the development of functional materials.

Incorporation into Polymers and Oligomers

The primary amino group and the carboxamide functionality of this compound make it a suitable monomer for the synthesis of polyamides and other polymers. The incorporation of the rigid cyclohexane unit into a polymer backbone can impart desirable thermal and mechanical properties. Polymers derived from amino acids and their derivatives are of great interest for biomedical applications due to their potential biocompatibility and biodegradability. nih.govunimelb.edu.au While specific examples of polymers synthesized from this compound are not widely reported, the general principles of polyamide synthesis are applicable.

Development of Molecules for Specific Interaction Modulations (e.g., Sensorial Ligands with Focus on Molecular Mechanism)

Cyclohexane carboxamide derivatives have been explored for their sensorial properties, particularly as cooling agents. The molecular mechanism of action for these compounds often involves the modulation of transient receptor potential (TRP) channels, such as TRPM8, which are responsible for the sensation of cold. The interaction of these ligands with the receptor is thought to involve a combination of hydrogen bonding and hydrophobic interactions, leading to the stabilization of the open state of the ion channel and a resulting cooling sensation. The specific stereochemistry and substitution pattern of the cyclohexane carboxamide are critical for potent and selective activation of these sensory receptors.

Chiral Recognition Materials

The inherent chirality of many substituted cyclohexane derivatives makes them attractive candidates for the development of chiral recognition materials. These materials are essential for the separation of enantiomers in analytical and preparative chromatography. Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) can be prepared by immobilizing chiral selectors, such as derivatives of this compound, onto a solid support like silica (B1680970) gel. researchgate.netnih.govnih.gov The enantioselective recognition is achieved through the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Conclusions and Future Research Directions

Summary of Current Research Landscape

The current research landscape for 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide is exceptionally limited, with information primarily available from chemical suppliers and general patent literature covering broad classes of related compounds. There is a clear absence of dedicated studies on its synthesis, characterization, and biological activity.

Untapped Potential and Emerging Applications

The untapped potential of this molecule lies in a systematic exploration of its biological properties. The cyclohexane (B81311) carboxamide scaffold is a privileged structure in medicinal chemistry, and this particular derivative, with its specific substitution pattern, may possess unique and valuable activities that have yet to be discovered.

Interdisciplinary Research Opportunities

Future research on this compound would benefit from an interdisciplinary approach, combining synthetic organic chemistry, computational modeling, and biological screening. Collaboration between academic and industrial researchers could accelerate the discovery of its potential applications.

Methodological Advancements in Characterization and Design

Advancements in high-throughput screening and computational chemistry could play a pivotal role in characterizing this compound and designing novel analogs with improved properties. In silico methods can be used to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and to model its interactions with potential biological targets, thereby guiding synthetic efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between cyclohexane-1-carboxylic acid derivatives and isopropylamine. A validated approach involves reacting intermediates like 1-(chloroacetamido)cyclohexane-1-carboxamide with isopropylamine in ethanol under reflux, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine:acid chloride), controlling temperature (25–40°C), and using anhydrous solvents to minimize side reactions. Yield improvements (≥75%) are achieved by slow addition of reagents and post-reaction quenching with ice-water.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Confirm structural integrity using:

- IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- ¹H/¹³C NMR : Cyclohexane ring protons (δ 1.2–2.1 ppm, multiplet), isopropyl CH₃ (δ 1.0–1.2 ppm, doublet), and carboxamide carbonyl (δ ~175 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peak (e.g., m/z 212 for C₁₀H₂₀N₂O) and fragmentation patterns (e.g., loss of isopropyl group, m/z 155) .

Q. How should researchers address solubility challenges during in vitro bioactivity assays?

- Methodological Answer : Due to its hydrophobic cyclohexane core, dissolve the compound in DMSO (≤0.1% v/v final concentration) for stock solutions. For aqueous assays, use co-solvents like Tween-80 (0.5% w/v) or β-cyclodextrin (5 mM) to enhance solubility while avoiding cytotoxicity. Confirm stability via HPLC over 24 hours at 37°C .

Advanced Research Questions

Q. What computational and experimental strategies are recommended to resolve conformational ambiguities in the cyclohexane ring and amide group?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict chair vs. boat conformations and assess energy differences (<5 kcal/mol typically favors chair) .

- X-ray Crystallography : If crystals are obtainable, resolve dihedral angles (e.g., C–N–C=O torsion) to validate spatial arrangement. For non-crystalline samples, use NOESY NMR to detect proximity between axial/equatorial protons .

Q. How can researchers reconcile discrepancies in biological activity data across studies, particularly in apoptosis induction assays?

- Methodological Answer : Contradictions may arise from:

- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., Annexin V/PI staining, 48-hour exposure).

- Impurity Interference : Validate compound purity (>95% via HPLC) and confirm apoptosis mechanisms using caspase-3/7 activation assays .

- Dose-Response Curves : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring consistency in vehicle controls.

Q. What advanced functionalization strategies can be employed to modify the carboxamide moiety for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Heterocyclic Substituents : Introduce triazole or tetrazole rings via Huisgen cycloaddition (click chemistry) to enhance hydrogen bonding .

- Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or tert-butyl to assess steric effects on receptor binding .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation studies .

Methodological Considerations

Q. What protocols are recommended for evaluating thermal stability and decomposition pathways under physiological conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition onset (>200°C). For hydrolytic stability, incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 72 hours. Major degradation products often include cyclohexane-1-carboxylic acid (m/z 128) and isopropylamine (m/z 59) .

Q. How can researchers design controlled experiments to differentiate between on-target and off-target effects in mechanistic studies?

- Methodological Answer :

- CRISPR Knockouts : Generate cell lines lacking putative targets (e.g., Bcl-2 or p53) to assess dependency.

- Competitive Binding Assays : Use radiolabeled analogs (³H/¹⁴C) to measure displacement in presence of excess unlabeled compound .

- Transcriptomic Profiling : Conduct RNA-seq post-treatment to identify differentially expressed genes and pathways (e.g., p53, MAPK) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.